molecular formula C16H12N2O2S B2397492 4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1207049-91-9

4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2397492
CAS No.: 1207049-91-9
M. Wt: 296.34
InChI Key: GVODYTPAYMHMAQ-UHFFFAOYSA-N
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Description

4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound that belongs to the class of thiazines. Thiazines are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide typically involves the condensation of 2,2′-dithiodianiline with methyl aryl ketones. The reaction is promoted by azobisisobutyronitrile (AIBN) and carried out in acetic acid at elevated temperatures . This method yields the desired thiazine derivative with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide involves its interaction with various molecular targets. In medicinal applications, it acts as an inhibitor of topoisomerase II alpha, an enzyme crucial for DNA replication and cell division . By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]thiazoles
  • Pyrazolo[4,3-d]thiazoles
  • Pyrazolo[4,3-b][1,4]thiazines
  • Pyrazolo[3,4-b][1,4]-thiazines

Uniqueness

4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide stands out due to its unique combination of a thiazine ring with a carbonitrile group, which imparts distinct electronic properties and biological activities. This makes it a valuable compound for research in various fields, including medicinal chemistry and material science .

Properties

IUPAC Name

4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c1-12-5-4-6-13(9-12)18-11-14(10-17)21(19,20)16-8-3-2-7-15(16)18/h2-9,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVODYTPAYMHMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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